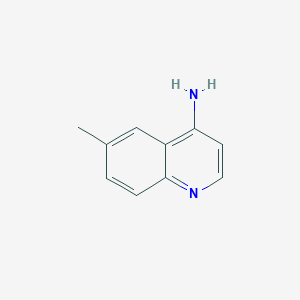

4-Amino-6-methylquinoline

概要

説明

4-Amino-6-methylquinoline is a heterocyclic aromatic organic compound with the molecular formula C10H10N2. It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, including antimalarial, antimicrobial, and anticancer activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-methylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with suitable reagents. For instance, the Skraup synthesis, which uses glycerol and sulfuric acid, is a classical method for quinoline synthesis . Another method involves the Friedländer synthesis, which uses 2-aminobenzaldehyde and acetaldehyde under acidic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic systems to enhance yield and reduce reaction times. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free conditions, are also employed to make the process more environmentally friendly .

化学反応の分析

Types of Reactions: 4-Amino-6-methylquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted quinolines, which have significant biological activities .

科学的研究の応用

Medicinal Chemistry

Antimalarial Properties

4-Amino-6-methylquinoline derivatives have shown promise as antimalarial agents. Research indicates that modifications to the quinoline structure can enhance potency against resistant strains of Plasmodium falciparum. For instance, a study identified lead compounds with IC50 values significantly lower than that of chloroquine, suggesting improved efficacy against resistant strains .

Anticancer Activity

Recent studies have explored the anticancer potential of 4-aminoquinoline derivatives. A series of novel compounds were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, including H-460 and HT-29. Some derivatives exhibited IC50 values as low as 0.03 μM, indicating strong potential as anticancer agents . The structural modifications at specific positions on the quinoline ring have been critical in enhancing their selective toxicity towards cancer cells compared to normal cells.

Biological Research

Enzyme Inhibition Studies

Research has also focused on the ability of this compound to act as an enzyme inhibitor. Its mechanism involves binding to active sites on enzymes, thereby blocking their activity. This property is being investigated for applications in treating various diseases where enzyme modulation is beneficial.

Protein Interactions

The compound has been used in studies examining protein interactions, particularly in understanding disease mechanisms at a molecular level. The insights gained from these studies could lead to the development of new therapeutic strategies targeting specific protein pathways.

Industrial Applications

Synthesis of Dyes and Pigments

this compound serves as an intermediate in the synthesis of various dyes and pigments. Its chemical properties make it suitable for creating vibrant colors used in textiles and other materials.

Data Table: Summary of Applications

Case Studies

-

Antimalarial Efficacy Study

A study conducted on a series of 4-aminoquinoline derivatives demonstrated their effectiveness against chloroquine-resistant strains of malaria. The lead compounds were evaluated through extensive in vitro and in vivo testing, showing promising results that warrant further clinical trials . -

Anticancer Agent Development

In another study, researchers synthesized a series of 4-aminoquinoline-derived sulfonyl analogs and assessed their anticancer properties across several human cancer cell lines. The findings suggested that these compounds could selectively inhibit tumor growth while sparing normal cells, highlighting their potential as targeted cancer therapies . -

Enzyme Interaction Analysis

A study focusing on the interaction between this compound and specific enzymes revealed its potential as a therapeutic agent for diseases involving enzyme dysregulation. The binding affinity and inhibition kinetics were characterized, providing valuable insights into its mechanism of action.

作用機序

The mechanism of action of 4-Amino-6-methylquinoline involves its interaction with various molecular targets. In medicinal applications, it often targets enzymes and receptors involved in disease pathways. For example, in antimalarial activity, it interferes with the heme detoxification process in Plasmodium parasites . The compound can also generate reactive oxygen species, leading to oxidative stress in target cells .

類似化合物との比較

4-Aminoquinoline: Known for its antimalarial properties.

6-Methylquinoline: Used in the synthesis of pharmaceuticals and agrochemicals.

4,5-Bis(dimethylamino)quinoline: Known for its proton sponge properties.

Uniqueness: 4-Amino-6-methylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a methyl group on the quinoline ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

生物活性

4-Amino-6-methylquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of this compound is C_10H_10N_2, characterized by an amino group at the 4-position and a methyl group at the 6-position of the quinoline ring. This structural arrangement is crucial for its biological activity, influencing interactions with various biomolecules.

This compound exhibits significant interactions with enzymes and proteins, notably acting as an inhibitor of cyclic nucleotide phosphodiesterase (TbrPDEB1) and other enzymes involved in cellular metabolism. These interactions can modulate cell signaling pathways, gene expression, and overall cellular function.

| Property | Description |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂ |

| Key Functional Groups | Amino (NH₂), Methyl (CH₃) |

| Enzyme Interaction | Inhibits TbrPDEB1 |

| Antimicrobial Activity | Disrupts bacterial and fungal cellular processes |

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : It inhibits key enzymes such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division in bacteria.

- Antimalarial Activity : Research indicates that derivatives of this compound can accumulate within the acidic food vacuole of malaria parasites, enhancing their efficacy against resistant strains of Plasmodium falciparum. .

- Antiproliferative Effects : Studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, suggesting potential applications in cancer therapy .

Antimicrobial and Anticancer Activities

Research has highlighted the potential of this compound as an antimalarial agent and its cytotoxic effects against cancer cells:

- Antimalarial Studies : Derivatives have shown promising results against both chloroquine-sensitive and resistant strains of P. falciparum. The structure-activity relationship (SAR) studies suggest that specific modifications can enhance antimalarial potency .

- Anticancer Activity : A series of studies evaluated the antiproliferative effects against various cancer cell lines, including HepG2 and HT-29. For instance, one derivative exhibited an IC50 value as low as 0.03 μM against lung cancer cells, indicating strong potential as a lead compound for further development .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (μM) | Notes |

|---|---|---|---|

| Antimalarial | P. falciparum (K1 strain) | Variable | Effective against resistant strains |

| Antiproliferative | HepG2 | 0.55 | High selectivity for liver cancer |

| Antiproliferative | HT-29 | 0.33 | Potential lead for colorectal cancer |

Case Studies and Research Findings

Several case studies have been published detailing the synthesis and evaluation of various derivatives of this compound:

- Synthesis of Substituted Derivatives : A systematic study synthesized multiple derivatives with varying substitutions at the quinoline core to assess their biological activity. Notably, compounds with phenylether substituents showed enhanced antimalarial activity against multi-drug resistant strains .

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoline nucleus can significantly affect biological efficacy. For example, introducing electron-withdrawing groups at specific positions improved potency against resistant malaria strains .

- Cytotoxicity Assessment : In vitro studies evaluated the cytotoxic effects on mammalian cell lines, revealing that while some derivatives were potent against cancer cells, they maintained acceptable levels of cytotoxicity towards healthy cells .

特性

IUPAC Name |

6-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRZFMMDHZCOFRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN=C2C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589044 | |

| Record name | 6-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874589-77-2 | |

| Record name | 6-Methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。